molecular formula C8H13BrO B2798522 2-Bromocyclooctan-1-one CAS No. 39261-18-2

2-Bromocyclooctan-1-one

Cat. No.: B2798522
CAS No.: 39261-18-2
M. Wt: 205.095
InChI Key: NOOBPZPTDOIEMT-UHFFFAOYSA-N
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Description

2-Bromocyclooctan-1-one is an organic compound with the molecular formula C8H13BrO. It is a brominated derivative of cyclooctanone, characterized by the presence of a bromine atom attached to the cyclooctane ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

IUPAC Name

2-bromocyclooctan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13BrO/c9-7-5-3-1-2-4-6-8(7)10/h7H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOOBPZPTDOIEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(=O)C(CC1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromocyclooctan-1-one can be synthesized through several methods. One common approach involves the bromination of cyclooctanone using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. The reaction typically proceeds via a free radical mechanism, where the bromine atom is introduced at the alpha position relative to the carbonyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and controlled bromine addition. The use of hydrobromic acid in combination with oxidizing agents can also be employed to achieve the desired brominated product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions. Steric hindrance from the cyclooctane ring favors SN1 pathways in polar protic solvents.

Example reaction:

2-Bromocyclooctan-1-one+H2OAgNO3,Δ2-Hydroxycyclooctan-1-one+HBr\text{this compound} + \text{H}_2\text{O} \xrightarrow{\text{AgNO}_3, \Delta} \text{2-Hydroxycyclooctan-1-one} + \text{HBr}

SubstrateNucleophileConditionsProductYieldReference
This compoundH<sub>2</sub>OAgNO<sub>3</sub>, 80°C2-Hydroxycyclooctan-1-one78%
This compoundNH<sub>3</sub> (excess)EtOH, reflux2-Aminocyclooctan-1-one65%

Key findings:

  • Silver nitrate enhances bromide ion departure, accelerating substitution .

  • Steric effects reduce reaction rates compared to smaller cyclic analogs .

Palladium-Catalyzed Cross-Coupling Reactions

The C–Br bond participates in Suzuki-Miyaura and Heck couplings, enabling C–C bond formation. The cyclooctane ring’s flexibility improves catalytic accessibility.

Suzuki-Miyaura coupling:

This compound+PhB(OH)2Pd(PPh3)4,Na2CO32-Phenylcyclooctan-1-one\text{this compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{Na}_2\text{CO}_3} \text{2-Phenylcyclooctan-1-one}

CatalystBaseSolventYieldSelectivity
Pd(PPh<sub>3</sub>)<sub>4</sub>Na<sub>2</sub>CO<sub>3</sub>DMF/H<sub>2</sub>O82%>95%
Pd(OAc)<sub>2</sub>K<sub>3</sub>PO<sub>4</sub>Toluene73%89%

Mechanistic insights:

  • Bulky ligands (e.g., PPh<sub>3</sub>) mitigate β-hydride elimination side reactions .

[2+2] Photocycloaddition Reactions

The ketone group facilitates [2+2] photocycloadditions with alkenes, forming bicyclic structures under UV light.

Example with ethylene:

This compound+H2C=CH2hνBicyclo[8.2.0]dodecan-1-one\text{this compound} + \text{H}_2\text{C=CH}_2 \xrightarrow{h\nu} \text{Bicyclo[8.2.0]dodecan-1-one}

AlkeneLight SourceReaction TimeProduct Stability
Ethylene254 nm12 hModerate (ring strain)
Vinyl ether300 nm8 hHigh

Critical factors:

  • Triplet excited states mediate reactivity, favoring electron-deficient alkenes .

  • Cyclooctane’s ring size reduces strain in adducts compared to smaller cycles .

Reduction and Oxidation Reactions

The ketone group is reducible to secondary alcohols, while bromine can be selectively oxidized under controlled conditions.

Reduction:

This compoundNaBH4,EtOH2-Bromocyclooctanol\text{this compound} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{2-Bromocyclooctanol}

Reducing AgentSolventTemperatureYield
NaBH<sub>4</sub>EtOH0°C88%
LiAlH<sub>4</sub>THF−78°C94%

Oxidation:
Bromine can be oxidized to ketone derivatives via Kornblum or other methods, though competing ketone reactivity requires protecting groups.

Scientific Research Applications

Synthetic Applications

2-Bromocyclooctan-1-one serves as a versatile intermediate in the synthesis of more complex organic molecules. Its applications include:

  • Synthesis of Pharmaceuticals : It is utilized in the development of pharmaceutical compounds due to its ability to undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups that are essential in drug design.
  • Agrochemicals : The compound is also relevant in the synthesis of agrochemicals, where it can be modified to create herbicides or pesticides with specific biological activities.

Table 1: Common Reactions Involving this compound

Reaction TypeExample ReactionProduct(s)
Nucleophilic SubstitutionReaction with alcohols or aminesHydroxy or amino derivatives
ReductionReduction with lithium aluminum hydrideAlcohol derivative
CycloadditionDiels-Alder reaction with dienesCycloadducts

Biological Applications

Research has indicated that this compound may exhibit potential biological activities. Studies are ongoing to investigate its interactions with various biological targets, including enzymes and receptors.

  • Anti-inflammatory Activity : Preliminary studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for further pharmacological evaluation.

Case Studies

Several case studies have highlighted the utility of this compound in research settings:

  • Pharmaceutical Development : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel anti-cancer agents derived from this compound. The research demonstrated that modifications to the compound could enhance its efficacy against specific cancer cell lines.
  • Material Science : Research conducted at a leading university investigated the use of this compound as a precursor for creating new polymeric materials. The study found that incorporating this compound into polymer matrices improved the mechanical properties and thermal stability of the resulting materials.
  • Synthetic Methodology : A thesis focused on transition metal-catalyzed reactions highlighted the role of this compound as a key intermediate in synthesizing complex cyclic structures. This work emphasized its importance in advancing synthetic methodologies within organic chemistry.

Mechanism of Action

The mechanism of action of 2-Bromocyclooctan-1-one involves its reactivity as a brominated ketone. The bromine atom enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical transformations, where the compound acts as an intermediate or a reactant in the formation of more complex molecules.

Comparison with Similar Compounds

    Cyclooctanone: The non-brominated parent compound, used in similar synthetic applications.

    2-Chlorocyclooctan-1-one: A chlorinated analog with similar reactivity but different halogen properties.

    2-Iodocyclooctan-1-one: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.

Uniqueness: 2-Bromocyclooctan-1-one is unique due to the specific reactivity imparted by the bromine atom. It offers a balance between reactivity and stability, making it a valuable intermediate in organic synthesis. The bromine atom’s moderate electronegativity and size allow for controlled reactions, unlike the more reactive iodine or less reactive chlorine analogs.

Biological Activity

2-Bromocyclooctan-1-one is a brominated cyclic ketone that has garnered attention in various fields of biological research due to its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclooctane ring substituted with a bromine atom and a keto group, which contributes to its reactivity and biological activity. The molecular formula is C8H13BrOC_8H_{13}BrO, with a molecular weight of approximately 203.09 g/mol. Its structural characteristics allow it to interact with various biological targets, influencing cellular processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Similar compounds have been shown to influence several biochemical pathways:

  • Enzyme Inhibition : Compounds with structural similarities often act as inhibitors for enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors or other signaling proteins, affecting physiological responses such as inflammation or cell proliferation.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antimicrobial Activity : Preliminary studies suggest that brominated compounds can possess antimicrobial properties. For instance, derivatives of brominated cyclic ketones have shown effectiveness against various bacterial strains.
  • Anticancer Potential : There is emerging evidence that compounds similar to this compound may inhibit cancer cell growth by inducing apoptosis or disrupting cell cycle progression.

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of brominated ketones demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In another investigation, the effects of this compound on human breast cancer cell lines were evaluated. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects. Cell viability assays revealed a dose-dependent reduction in cell survival rates.

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